molecular formula C16H15N3O2 B1607916 5-(benzyloxy)-1H-indole-2-carbohydrazide CAS No. 20948-66-7

5-(benzyloxy)-1H-indole-2-carbohydrazide

Cat. No.: B1607916
CAS No.: 20948-66-7
M. Wt: 281.31 g/mol
InChI Key: YGOLZPODGJLAAW-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) and Carbohydrazide (B1668358) Scaffolds in Drug Discovery and Development

The structural foundation of 5-(benzyloxy)-1H-indole-2-carbohydrazide is built upon two highly significant chemical scaffolds: indole and carbohydrazide. Both are considered "privileged structures" in medicinal chemistry due to their ability to bind to a wide range of biological targets.

The indole scaffold is a bicyclic aromatic heterocycle that is a cornerstone in drug discovery. benthamdirect.comeurekaselect.com It is present in numerous natural products, such as the essential amino acid tryptophan, and forms the core of many FDA-approved drugs. eurekaselect.commdpi.com The versatility of the indole ring allows it to participate in various chemical interactions and its structure can be extensively modified to fine-tune biological activity. benthamdirect.commdpi.com This has led to the development of indole-containing compounds with a vast array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and antiviral agents. mdpi.comnih.govresearchgate.net The ability of the indole nucleus to mimic peptide structures and interact with enzymes makes it a valuable pharmacophore for designing novel therapeutic agents. chula.ac.th

The carbohydrazide scaffold (-CONHNH₂) and its derivatives, particularly hydrazones, are also of great importance in medicinal chemistry. ajgreenchem.com This functional group is found in numerous pharmacologically active substances and is known to contribute to a wide spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, and antiviral properties. ajgreenchem.com The presence of the carbohydrazide moiety can enhance the biological potential of a molecule, and its derivatives have been a focus of synthetic and biological assessment. ajgreenchem.com For instance, pyrazine-2-carbohydrazide (B1222964) was used as a pharmacophore in the development of new potential therapeutic leads. researchgate.net

Overview of the Biological Relevance of Indole-2-Carbohydrazide Derivatives

The specific combination of an indole ring with a carbohydrazide group at the 2-position gives rise to the indole-2-carbohydrazide core. This class of compounds has been the subject of significant investigation, primarily in the field of oncology.

Research has demonstrated that indole-2-carbohydrazide derivatives possess notable antiproliferative and anti-angiogenic activities. nih.gov A study focusing on a series of these derivatives identified compounds with potent cytotoxic effects against human cancer cell lines, such as HCT116 (colon cancer) and SW480. nih.govresearchgate.net Notably, some of these compounds were found to be inactive against normal cell lines, suggesting a degree of selectivity for cancer cells. researchgate.net The mechanism of action for some of these derivatives involves the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2), a key protein in angiogenesis (the formation of new blood vessels that tumors need to grow). nih.gov

Further studies have synthesized and evaluated N-benzyl-1H-indole-2-carbohydrazide derivatives, which showed moderate to high cytotoxicity against breast (MCF-7), lung (A549), and colon (HCT) cancer cell lines. mdpi.com One derivative, in particular, exhibited an average IC₅₀ of 2 µM and was shown to induce apoptosis, or programmed cell death. mdpi.comsemanticscholar.org These findings underscore the potential of the indole-2-carbohydrazide skeleton as a promising framework for the development of new anticancer agents. researchgate.netmdpi.com

Reported Biological Activities of Indole-2-Carbohydrazide Derivatives

Derivative Class Biological Activity Target Cell Lines / Model Key Findings Source
Novel Indole-2-carbohydrazides Antiproliferative, Anti-angiogenic HCT116, SW480 (cancer); MRC-5 (normal) Potent and selective cytotoxicity against cancer cells; Inhibition of VEGFR-2 signaling. nih.govresearchgate.net
N-benzyl-1H-indole-2-carbohydrazides Antiproliferative, Apoptosis-inducing MCF-7, A549, HCT (cancer) Several compounds showed high cytotoxicity, with one inducing significant apoptosis. mdpi.comsemanticscholar.org
Indole-2-carboxamides Antiproliferative Various cancer cell lines Derivatives demonstrated potent antiproliferative activity, some with GI₅₀ values in the nanomolar range. mdpi.com

Contextualization of this compound as a Promising Scaffold for Academic Inquiry

The specific compound, this compound, emerges as a molecule of significant academic interest based on the established value of its constituent parts. The core indole-2-carbohydrazide structure is a known platform for potent anticancer activity. nih.govresearchgate.net The addition of a benzyloxy group at the 5-position of the indole ring is a key structural modification.

The precursor, 5-(benzyloxy)indole, is a known reactant used in the preparation of protein kinase C (PKC) inhibitors, highlighting the utility of this substituted indole in creating biologically active molecules. sigmaaldrich.com Furthermore, the corresponding carboxylic acid, 5-(benzyloxy)-1H-indole-2-carboxylic acid, is a documented chemical entity, suggesting a feasible synthetic pathway to the target carbohydrazide. researchgate.netsigmaaldrich.com

The presence of the benzyloxy group offers several avenues for academic exploration:

New Molecular Interactions: The benzyl (B1604629) group can engage in additional binding interactions (e.g., pi-stacking or hydrophobic interactions) within a biological target, potentially enhancing potency or altering the selectivity profile.

Synthetic Handle: The benzyl ether linkage can be chemically modified or removed (debenzylation) to create further derivatives or to reveal a 5-hydroxyindole (B134679) moiety, which is also a common feature in biologically active compounds. sigmaaldrich.com

Given the proven anticancer potential of the indole-2-carbohydrazide scaffold and the strategic placement of the benzyloxy group, this compound stands out as a promising scaffold for the design and synthesis of new chemical entities for biological screening and further medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-phenylmethoxy-1H-indole-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2/c17-19-16(20)15-9-12-8-13(6-7-14(12)18-15)21-10-11-4-2-1-3-5-11/h1-9,18H,10,17H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGOLZPODGJLAAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=C3)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370750
Record name 5-(benzyloxy)-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20948-66-7
Record name 5-(benzyloxy)-1H-indole-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 5 Benzyloxy 1h Indole 2 Carbohydrazide and Analogues

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of 5-(benzyloxy)-1H-indole-2-carbohydrazide reveals two primary disconnection points. The first is the amide bond of the carbohydrazide (B1668358) moiety, leading back to 5-(benzyloxy)-1H-indole-2-carboxylic acid and hydrazine (B178648). The second key disconnection is within the indole (B1671886) ring itself, often pointing towards a Fischer indole synthesis approach. This analysis identifies 5-(benzyloxy)-1H-indole-2-carboxylic acid and the 1H-indole-2-carbohydrazide core as crucial precursors.

Synthesis of 5-(Benzyloxy)-1H-Indole-2-Carboxylic Acid

The synthesis of the key intermediate, 5-(benzyloxy)-1H-indole-2-carboxylic acid, can be achieved through several synthetic pathways. A common and effective method is the Fischer indole synthesis. testbook.comwikipedia.org This reaction involves the condensation of a substituted phenylhydrazine (B124118) with a keto-acid or its ester, followed by cyclization under acidic conditions.

In a typical procedure, 4-(benzyloxy)phenylhydrazine is reacted with pyruvic acid or an ester thereof to form the corresponding hydrazone. This intermediate then undergoes an acid-catalyzed intramolecular cyclization to yield the indole ring system. Subsequent hydrolysis of the ester group, if present, affords the desired 5-(benzyloxy)-1H-indole-2-carboxylic acid.

Another approach involves the reductive cyclization of a substituted o-nitrophenyl derivative. For instance, the potassium salt of ethyl o-nitrophenylpyruvate can be prepared and subsequently reduced, often using catalytic hydrogenation, to yield ethyl indole-2-carboxylate (B1230498), which can then be functionalized at the 5-position. orgsyn.org

Furthermore, the synthesis of the ethyl ester of 7-benzyloxyindole-2-carboxylic acid has been reported via the reaction of 3-benzyloxy-2-nitrotoluene with diethyl oxalate (B1200264) in the presence of potassium ethanolate, followed by reductive cyclization with iron in acetic acid. prepchem.com A similar strategy could be adapted for the 5-benzyloxy isomer.

Preparation of 1H-Indole-2-Carbohydrazide Core

The 1H-indole-2-carbohydrazide core is most commonly prepared by the hydrazinolysis of the corresponding indole-2-carboxylic acid ester. researchgate.netdntb.gov.uamdpi.com This reaction is typically carried out by refluxing the ethyl or methyl ester of indole-2-carboxylic acid with hydrazine hydrate (B1144303) in an alcoholic solvent, such as ethanol (B145695). mdpi.comscholarsresearchlibrary.com

The reaction proceeds via nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the alkoxy group of the ester to form the more stable carbohydrazide. The reaction is generally high-yielding and provides the desired product in good purity after simple workup procedures like cooling and filtration of the precipitated solid. mdpi.com

For instance, ethyl 1H-indole-2-carboxylate can be refluxed with hydrazine monohydrate in ethanol for a few hours to afford 1H-indole-2-carbohydrazide in excellent yield. mdpi.commdpi.com This straightforward conversion makes indole-2-carboxylic acid esters valuable intermediates in the synthesis of their corresponding carbohydrazides.

Direct Synthesis Routes to this compound

The direct synthesis of this compound can be efficiently achieved by the coupling of 5-(benzyloxy)-1H-indole-2-carboxylic acid with hydrazine or a substituted hydrazine. This method circumvents the need for the isolation of the corresponding ester.

Coupling Reactions and Reagent Selection

The formation of the amide bond between the carboxylic acid and hydrazine is facilitated by the use of coupling reagents. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the hydrazine. A variety of coupling agents are available for this purpose, with carbodiimides being among the most common.

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDCI) is a widely used water-soluble carbodiimide (B86325) that effectively promotes the formation of amide bonds. mdpi.compeptide.com The reaction is often carried out in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt). peptide.comnih.gov HOBt reacts with the activated carboxylic acid to form an active ester, which is less prone to side reactions and racemization, and readily reacts with the amine component to form the desired amide. nih.govresearchgate.net

Other coupling reagents that can be employed include dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC). peptide.com However, the urea (B33335) byproducts of these reagents are often insoluble and require removal by filtration. In contrast, the urea byproduct of EDC is water-soluble, simplifying the purification process. peptide.com

The general procedure involves stirring the carboxylic acid with the coupling reagent and additive in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF), followed by the addition of the hydrazine derivative. mdpi.com

Optimization of Reaction Conditions for Yield and Selectivity

The yield and selectivity of the coupling reaction can be influenced by several factors, including the choice of solvent, temperature, stoichiometry of reagents, and reaction time. Optimization of these parameters is crucial for achieving the desired outcome efficiently.

ParameterConditionRationale
Solvent Aprotic solvents like DCM, DMFSolubilizes reactants and does not interfere with the reaction.
Temperature 0 °C to room temperatureControls the reaction rate and minimizes side reactions. Initial cooling is often employed during the activation of the carboxylic acid.
Stoichiometry Slight excess of coupling agent and hydrazineEnsures complete conversion of the carboxylic acid.
Additive Presence of HOBt or HOAtSuppresses side reactions and racemization, and improves yield. nih.govresearchgate.net
Base Addition of a non-nucleophilic base (e.g., DIPEA)Can be used to neutralize any acidic byproducts and facilitate the reaction.

For instance, a typical optimized procedure might involve dissolving 5-(benzyloxy)-1H-indole-2-carboxylic acid in DMF, cooling the solution to 0 °C, and then adding EDC and HOBt. After a short activation period, hydrazine hydrate is added, and the reaction is allowed to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC). The workup typically involves an aqueous wash to remove the water-soluble byproducts.

Derivatization Strategies of the Carbohydrazide Moiety

The carbohydrazide functional group in this compound is a versatile handle for further chemical transformations, allowing for the synthesis of a wide array of derivatives with diverse structural features.

One of the most common derivatization strategies is the condensation reaction with aldehydes and ketones to form the corresponding hydrazones. researchgate.netnih.gov This reaction is typically carried out by refluxing the carbohydrazide with the carbonyl compound in an alcoholic solvent, often with a catalytic amount of acid. nih.gov

Another important transformation is the reaction with isothiocyanates to yield thiosemicarbazides. researchgate.net These thiosemicarbazide (B42300) intermediates can then be cyclized to form various five-membered heterocycles, such as 1,3,4-thiadiazoles or 1,2,4-triazoles. researchgate.net

Furthermore, the carbohydrazide moiety can undergo cyclocondensation reactions with various reagents to form a range of heterocyclic systems. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of 1,3,4-oxadiazole-2-thiols. bvsalud.org Similarly, cyclization with orthoesters can yield 1,3,4-oxadiazoles, and reactions with dicarbonyl compounds can be used to construct pyridazine (B1198779) rings. researchgate.netchemimpex.com

The following table summarizes some of the key derivatization strategies for the carbohydrazide moiety:

ReagentProduct Type
Aldehydes/KetonesHydrazones
IsothiocyanatesThiosemicarbazides
Carbon Disulfide1,3,4-Oxadiazole-2-thiols
Orthoesters1,3,4-Oxadiazoles
Dicarbonyl CompoundsPyridazines
Acyl Chlorides/AnhydridesN-Acylhydrazides

These derivatization reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of a diverse library of compounds for various applications.

Formation of N'-Substituted Hydrazones

The carbohydrazide functional group in this compound is a key reactive site, readily undergoing condensation reactions with various carbonyl compounds to form N'-substituted hydrazones. This reaction is a cornerstone for creating diverse molecular libraries. The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to yield the corresponding hydrazone, also known as a Schiff base.

The reaction is typically carried out in a suitable solvent, such as ethanol, and may be catalyzed by a few drops of acid. For instance, the reaction of 1H-indole-2-carbohydrazide with various substituted benzaldehydes leads to the formation of a series of (E)-N'-(substituted benzylidene)-1H-indole-2-carbohydrazide derivatives. nih.gov Similarly, reacting a substituted indole-2-carbohydrazide like 5-chloro-3-methyl-1H-indole-2-carbohydrazide with a ketone, such as cyclohexanone, in refluxing ethanol yields the corresponding N'-cyclohexylidene-carbohydrazide. nih.gov These hydrazones are often crystalline solids and can be easily purified by recrystallization. nih.gov The formation of the C=N bond in the hydrazone structure is a common strategy for linking the indole core to other pharmacophoric groups. nih.gov

Indole Carbohydrazide PrecursorCarbonyl CompoundResulting N'-Substituted HydrazoneReference
1H-indole-2-carbohydrazide4-(prop-2-ynyloxy)benzaldehyde(E)-N'-(4-(prop-2-ynyloxy)benzylidene)-1H-indole-2-carbohydrazide nih.gov
5-chloro-3-methyl-1H-indole-2-carbohydrazideCyclohexanone5-chloro-N'-cyclohexylidene-3-methyl-1H-indole-2-carbohydrazide nih.gov

Acylation and Alkylation Reactions

The this compound scaffold offers multiple sites for acylation and alkylation, including the indole nitrogen (N-1), the hydrazide nitrogens (N' and N), and the phenolic oxygen of a debenzylated intermediate.

Alkylation: Alkylation can be directed to the terminal nitrogen of the hydrazide moiety. For example, a general method for synthesizing N'-substituted carbohydrazides involves the reaction of a substituted benzyl (B1604629) chloride with hydrazine hydrate to form a benzyl hydrazine, which is then coupled with an indole-2-carboxylic acid using a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI). semanticscholar.orgmdpi.com This approach results in N'-benzyl-1H-indole-2-carbohydrazides. semanticscholar.orgmdpi.com Alkylation can also occur at the indole nitrogen using alkyl halides in the presence of a base. nih.gov

Acylation: Acylation reactions can similarly target the hydrazide or the indole nitrogen. N-acylation of the indole ring can be achieved using carboxylic acids in the presence of catalysts like boric acid. researchgate.net The hydrazide moiety can also be acylated, although this can sometimes lead to cyclization reactions depending on the acylating agent and reaction conditions.

Starting MaterialReagentReaction TypeProductReference
5-methoxy-1H-indole-2-carboxylic acid + Benzyl hydrazineEDCIN'-Alkylation (via coupling)N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide semanticscholar.orgmdpi.com
5-methoxy-1H-indole-2-carboxylic acid + 4-Chlorobenzyl hydrazineEDCIN'-Alkylation (via coupling)N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazide semanticscholar.org
Indole(E)-1-Aryl-4-benzyloxybut-2-en-1-ones / Chiral Hafnium ComplexC3-Alkylation (Friedel-Crafts)3-Substituted indole derivative researchgate.net

Cyclization Reactions to Form Fused Heterocycles

The carbohydrazide functional group is a valuable precursor for synthesizing various fused and appended heterocyclic systems. These cyclization reactions significantly expand the chemical diversity derivable from the parent indole scaffold.

One of the most common transformations is the synthesis of five-membered heterocycles like pyrazoles and oxadiazoles.

Pyrazoles: The reaction of a hydrazide with a 1,3-dicarbonyl compound is a classical method for constructing a pyrazole (B372694) ring. nih.gov For example, cyclocondensation of a substituted hydrazine with a 1,3-dicarbonyl compound yields the corresponding substituted pyrazole. nih.gov

1,3,4-Oxadiazoles: Intramolecular cyclization of N,N'-diacylhydrazines or reaction of a carbohydrazide with reagents like carbon disulfide or cyanogen (B1215507) bromide can lead to the formation of 1,3,4-oxadiazole (B1194373) rings.

1,2,3-Triazoles: The hydrazone derivatives can be further modified. For instance, a terminal alkyne on a hydrazone can undergo a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to append a 1,2,3-triazole ring to the molecule. nih.gov

Furthermore, more complex fused systems can be constructed. Strategies for building tetracyclic indoline (B122111) scaffolds, which are present in many indole alkaloids, include intramolecular nucleophilic additions, Diels-Alder reactions, and palladium-catalyzed coupling reactions. nih.gov These advanced methods can potentially be applied to elaborated derivatives of this compound to create novel polycyclic architectures. nih.gov

Synthetic Approaches for Positional and Substituent Diversity on the Indole Ring

Achieving structural diversity is crucial for modulating the biological activity of the indole core. Various synthetic strategies allow for the introduction of different substituents at multiple positions on the indole ring of this compound analogues.

Position 5: The benzyloxy group at the 5-position originates from 5-benzyloxyindole-2-carboxylic acid. By starting with differently substituted phenols in the initial Fischer indole synthesis or a related indole synthesis, a wide array of 5-alkoxy or 5-aryloxy analogues can be generated. For example, syntheses often start with 5-methoxy-1H-indole-2-carboxylic acid. semanticscholar.orgmdpi.com

Position 2: The carbohydrazide at position 2 is typically installed by reacting the corresponding methyl or ethyl indole-2-carboxylate with hydrazine hydrate. nih.gov The ester itself is derived from indole-2-carboxylic acid. nih.gov

Position 3: The C-3 position of the indole ring is nucleophilic and susceptible to electrophilic substitution reactions, most notably Friedel-Crafts alkylation, allowing for the introduction of various alkyl or acyl groups. researchgate.net

Other Positions (4, 6, 7): Introducing substituents at these positions is more challenging and often requires starting with a pre-functionalized benzene (B151609) ring before the indole ring closure. General methods for transforming 2-substituted indoles can tolerate a range of substituents on the indole nucleus, including electron-withdrawing (e.g., CN, NO₂, halogen) and electron-donating (e.g., Me, OMe) groups. nih.gov

Indole Nitrogen (N-1): The indole N-H can be readily alkylated or acylated. N-substitution with benzyl or methyl groups has been shown to be efficient. nih.gov

Stereoselective Synthesis Considerations for Chiral Analogues

The development of chiral indole analogues requires precise control over stereochemistry, which can be achieved through various stereoselective synthetic routes. nih.gov When the target molecule contains one or more stereocenters, enantioselective or diastereoselective methods are employed.

Two primary strategies have been successfully developed for synthesizing optically pure indole analogues: nih.gov

Use of Chiral Auxiliaries: This approach involves the temporary incorporation of a chiral molecule that directs the stereochemical outcome of a subsequent reaction. For example, the addition of an N-Boc-3-bromoindole to a chiral sulfinamide can produce a pair of diastereomers that are separable by chromatography. nih.gov Each diastereomer can then be individually converted through a series of steps into the desired enantiomerically pure target compound. nih.gov

Asymmetric Catalysis: This method utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. A notable example is the highly enantioselective Friedel-Crafts addition of an indole to an α,β-unsaturated sulfonyl amide, catalyzed by chiral bifunctional aminothioureas. nih.gov This reaction can produce the desired products with excellent enantiomeric excess (e.g., up to 99% ee). nih.gov

These stereoselective methods are critical for creating complex, three-dimensional structures and for investigating the specific interactions of enantiomers with biological targets. nih.gov

Advanced Spectroscopic and Analytical Characterization of Indole 2 Carbohydrazide Structures

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the detailed molecular structure of 5-(benzyloxy)-1H-indole-2-carbohydrazide. By analyzing the chemical environment of each proton and carbon atom, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the indole (B1671886) ring, the benzyloxy group, and the carbohydrazide (B1668358) moiety.

Protons on the aromatic rings (indole and benzyl) typically resonate in the downfield region (δ 6.5-8.0 ppm). The benzylic protons (CH₂) of the benzyloxy group would appear as a characteristic singlet around δ 5.0-5.2 ppm. The protons of the hydrazide group (-CONHNH₂) would present as exchangeable signals, with the indole NH proton appearing significantly downfield (δ > 10 ppm) due to its acidic nature and involvement in the aromatic system. The chemical shifts for closely related compounds, such as N-Benzyl-5-methoxy-1H-indole-2-carbohydrazide, show aromatic protons between 6.83 and 7.49 ppm and the indole NH at a very downfield shift of 11.50 ppm or higher. nih.govsemanticscholar.org

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The carbonyl carbon (C=O) of the carbohydrazide group is expected to be the most downfield signal, typically appearing around δ 160-165 ppm. Aromatic carbons from both the indole and benzyl (B1604629) rings will resonate in the δ 100-155 ppm range. The benzylic CH₂ carbon is anticipated around δ 70 ppm. For comparison, the carbonyl carbon in N-Benzyl-1H-indole-2-carbohydrazide appears at δ 162.6 ppm. nih.govsemanticscholar.org

2D NMR Techniques: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to confirm the assignments. A COSY spectrum would establish the coupling relationships between adjacent protons within the indole and benzyl rings. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the C-H framework of the molecule. Further analysis with HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for instance, between the benzylic protons and the carbon atom of the indole ring at position 5, definitively confirming the connectivity of the benzyloxy group.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Based on data from analogous indole structures)

Atom Expected ¹H NMR Shift (ppm) Expected ¹³C NMR Shift (ppm)
Indole NH11.5 - 12.0-
Hydrazide CONH9.0 - 9.5-
Hydrazide NH₂4.5 - 5.0-
Benzyl Ar-H7.2 - 7.5127.0 - 137.0
Indole Ar-H6.8 - 7.6102.0 - 136.0
Benzyloxy CH₂5.0 - 5.2~70.0
Carbonyl C=O-162.0 - 165.0
Indole C-O-154.0 - 156.0

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the structure through fragmentation patterns. The molecular formula for this compound is C₁₆H₁₅N₃O₂. matrix-fine-chemicals.com This corresponds to a monoisotopic mass of approximately 281.12 Da.

In an electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent pseudomolecular ion peak, [M+H]⁺, at m/z 282.1. Fragmentation analysis would likely reveal the loss of the hydrazide group or cleavage of the benzyl ether bond. A key fragment would be the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, which is a classic indicator of a benzyl group. Another significant fragmentation pathway would involve the cleavage of the ether linkage, leading to fragments corresponding to the indole core and the benzyl moiety.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Formula Expected m/z Description
[M+H]⁺[C₁₆H₁₆N₃O₂]⁺282.1Pseudomolecular Ion
[M+Na]⁺[C₁₆H₁₅N₃O₂Na]⁺304.1Sodium Adduct
[C₉H₇N₂O]⁺[C₉H₇N₂O]⁺159.1Fragment after loss of benzyloxy group
[C₇H₇]⁺[C₇H₇]⁺91.1Tropylium ion (from benzyl group)

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy identifies the functional groups present in a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound would display several key absorption bands.

The N-H stretching vibrations of the indole and hydrazide groups are expected in the region of 3100-3400 cm⁻¹. Typically, the carbohydrazide group shows two distinct bands for the asymmetric and symmetric stretching of the -NH₂ group. nih.gov A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide is a prominent feature, expected around 1640-1680 cm⁻¹. nih.govsemanticscholar.org The C-O-C stretching of the benzyl ether would appear in the 1200-1250 cm⁻¹ region. Aromatic C-H stretching is observed above 3000 cm⁻¹, while C=C stretching vibrations for the aromatic rings are found in the 1450-1600 cm⁻¹ range.

Table 3: Key IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Indole & Hydrazide NH/NH₂Stretching3100 - 3400
Aromatic C-HStretching3000 - 3100
Carbonyl (Amide I)C=O Stretching1640 - 1680
Aromatic C=CStretching1450 - 1600
Ether C-O-CAsymmetric Stretching1200 - 1250

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula derived from mass spectrometry. For this compound (C₁₆H₁₅N₃O₂), the theoretical elemental composition can be calculated. matrix-fine-chemicals.com Experimental values obtained from a CHN analyzer should closely match these theoretical percentages to validate the purity and identity of the synthesized compound.

Table 4: Elemental Composition of this compound

Element Molecular Formula Theoretical %
Carbon (C)C₁₆H₁₅N₃O₂68.31%
Hydrogen (H)C₁₆H₁₅N₃O₂5.37%
Nitrogen (N)C₁₆H₁₅N₃O₂14.94%
Oxygen (O)C₁₆H₁₅N₃O₂11.37%

X-ray Crystallography for Absolute Configuration and Solid-State Conformation Analysis

X-ray crystallography provides the most definitive structural information by mapping the precise three-dimensional arrangement of atoms in a single crystal. While a specific crystal structure for this compound is not publicly available, analysis of related indole derivatives reveals common structural motifs. nih.govmdpi.com

If suitable crystals were grown, X-ray diffraction analysis would determine the absolute configuration, bond lengths, bond angles, and torsional angles. It would also reveal the solid-state conformation, showing, for instance, the planarity of the indole ring system and the orientation of the benzyloxy and carbohydrazide substituents. Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding involving the hydrazide and indole N-H groups with carbonyl oxygen atoms of neighboring molecules, which dictates the crystal packing. nih.gov In similar structures, the indole and adjacent rings are often found to be twisted relative to each other. mdpi.com

In Vitro Biological Evaluation and Mechanistic Assessment of Indole 2 Carbohydrazide Derivatives

Anticancer Activities and Related Cellular Pathways

Antiproliferative Potency Against Diverse Cancer Cell Lines

There is currently no available data from in vitro studies assessing the antiproliferative effects of 5-(benzyloxy)-1H-indole-2-carbohydrazide against any cancer cell lines, including but not limited to colorectal, breast, lung, or hepatocellular carcinoma cell lines.

Assessment of Cytotoxicity and Selective Toxicity towards Cancer Cells

Information regarding the cytotoxicity of this compound is not present in the current scientific literature. Consequently, its potential for selective toxicity towards cancerous cells versus non-cancerous cells has not been determined.

Cell Cycle Progression Analysis and Arrest Induction

No studies have been published that analyze the effects of this compound on the cell cycle progression of cancer cells. Therefore, its ability to induce cell cycle arrest is unknown.

Apoptosis Induction and Programmed Cell Death Pathways

The capacity of this compound to induce apoptosis has not been evaluated. There are no reports on its effects as measured by Annexin V staining, caspase activation, or other assays related to programmed cell death.

Methuosis Induction and Vacuolization Effects

The potential for this compound to induce methuosis, a form of non-apoptotic cell death characterized by cytoplasmic vacuolization, has not been explored in any published research.

Anti-angiogenic Capabilities

There is no scientific data on the anti-angiogenic properties of this compound. Its effects have not been tested in standard assays such as the Human Umbilical Vein Endothelial Cell (HUVEC) migration assay, endothelial microtubule formation assays, or the Chick Chorioallantoic Membrane (CAM) assay.

Specific Target Inhibition in Cancer Pathologies

Indole-2-carbohydrazide derivatives have been extensively studied for their ability to inhibit various protein kinases and other molecular targets implicated in cancer progression.

VEGFR-2 Tyrosine Kinase: Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a critical transmembrane tyrosine kinase that plays a pivotal role in angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. nih.govnih.gov Inhibition of VEGFR-2 is a key strategy in modern cancer therapy. A novel series of indole-2-carbohydrazide derivatives has been synthesized and evaluated for anti-angiogenic properties, with findings indicating that these compounds can inhibit VEGFR-2 and its downstream signaling pathways in Human Umbilical Vein Endothelial Cells (HUVECs). jksus.org For instance, compound 24f from this series demonstrated potent cytotoxic activities against HCT116 and SW480 cancer cell lines. jksus.org Further studies on other indole-2-carboxamides revealed potent VEGFR-2 inhibitory activity, with some derivatives showing IC50 values in the low nanomolar range, comparable to the reference drug sorafenib. psu.edu The structural features common to potent VEGFR-2 inhibitors, such as an aromatic ring, a spacer, a hydrogen bond donor/acceptor pharmacophore, and a hydrophobic group, are present in the indole-2-carbohydrazide scaffold. nih.gov

Table 1: VEGFR-2 Inhibition by Indole-2-Carboxamide Derivatives

Compound R1 R2 X VEGFR-2 IC50 (nM) Reference
Va H Cl NH 2.15 ± 0.20 psu.edu
Ve CH₂OH Cl NH 1.10 ± 0.10 psu.edu
Vg CH=CH-O-CH₃ Cl NH 1.60 ± 0.15 psu.edu

| Sorafenib | - | - | - | 0.17 ± 0.02 | psu.edu |

PI3Kα, AKT/mTOR, and c-Met: The PI3K/AKT/mTOR pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. While a major focus for anticancer drug development, specific research evaluating This compound or its close analogs as inhibitors of PI3Kα or AKT/mTOR is not extensively documented. However, related heterocyclic scaffolds have shown activity. For example, a compound with a 3-hydrazonoindolin-2-one scaffold, HI 5 , demonstrated a moderate inhibitory effect against the c-Met kinase at a concentration of 10 µM. nih.gov

CDK2, CDK4, and CDK9: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of cancer. Various indole-based structures have been identified as potent CDK inhibitors. nih.gov Specifically, oxindole-based compounds and oxindole-indole hybrids have shown potent inhibitory activity against CDK2. nih.gov One study reported a series of oxindole/benzofuran hybrids with sub-micromolar inhibitory activity against CDK2, with the most potent compound, a bromo isatin (B1672199) derivative (5d ), exhibiting an IC50 of 37.80 nM. While direct data for This compound is unavailable, the condensation of 1H-indole-2-carbohydrazide with isatin derivatives represents a viable strategy for creating potent CDK inhibitors. nih.gov Furthermore, other indole-based compounds have been identified as inhibitors of CDK9, a key regulator of transcription, suggesting the indole (B1671886) scaffold is a promising starting point for developing inhibitors against various CDKs.

Table 2: CDK2 Inhibition by Oxindole-Based Derivatives

Compound Structure Description CDK2 IC50 (nM) Reference
5d Bromo isatin derivative 37.80
5b Fluoro isatin derivative 52.50
5f Nitro isatin derivative 52.80

| Staurosporine | Reference Standard | 38.50 | |

Tubulin Polymerization: Microtubules, dynamic polymers of tubulin, are essential for cell division, making them an attractive target for anticancer drugs. A series of indole-containing pyrazole-carbohydrazide derivatives were synthesized and found to act as tubulin polymerization inhibitors. The lead compound from this series, A18 , showed significant antiproliferative efficacy and induced mitotic catastrophe in a manner similar to colchicine (B1669291), a well-known tubulin inhibitor. This indicates that incorporating the indole-2-carbohydrazide moiety into structures designed to interact with the colchicine binding site of tubulin is a promising strategy for developing new anticancer agents.

Antimicrobial and Antitubercular Activities

The indole-2-carbohydrazide scaffold is also a foundation for developing novel antimicrobial agents.

Spectrum of Antibacterial Activity (Gram-positive and Gram-negative Strains)

Hybrid molecules incorporating the indole nucleus have demonstrated significant antibacterial properties. For example, a series of indole-triazole conjugates, synthesized from an indole-2-carbohydrazide intermediate, showed good to moderate activity against several Gram-negative bacterial strains, with Minimum Inhibitory Concentration (MIC) values around 250 µg/mL. Another approach involved creating hybrids of ciprofloxacin (B1669076) and indole, which displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.25 to 32 μg/mL.

Antifungal Efficacy

The development of new antifungal agents is crucial due to the rise of drug-resistant fungal infections. Indole derivatives have shown considerable promise in this area. Indole-triazole derivatives have been evaluated for their in vitro antifungal activity against Candida albicans and Candida tropicalis, with some compounds exhibiting excellent efficacy. For instance, 2-(5-((3,4-dichlorobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)-1H-indole was highly effective against Candida albicans with a MIC value of 2 µg/mL.

Activity Against Mycobacterium tuberculosis Strains (e.g., H37Rv, Drug-Resistant Strains)

Tuberculosis remains a major global health threat, necessitating the discovery of new drugs, particularly those effective against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis. Indole-2-carboxamides have been identified as a highly potent class of anti-TB agents. Extensive structure-activity relationship (SAR) studies have led to the identification of analogs with exceptional activity. For example, 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide (26) shows outstanding activity against drug-sensitive M. tuberculosis H37Rv (MIC = 0.012 µM) as well as MDR and XDR strains.

Table 3: Antitubercular Activity of Indole-2-Carboxamide Derivatives

Compound Description M. tuberculosis H37Rv MIC (µM) Reference
Compound 26 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide 0.012
Compound 8g Adamantyl-based indoleamide analogue 0.32

| NITD-304 | Preclinical indoleamide candidate | Potent (specific value not cited) | |

Investigation of Antimycobacterial Mechanisms (e.g., MmpL3 Inhibition, Bacterial Transcription Initiation Complex Formation)

The primary molecular target for the antitubercular activity of indole-2-carboxamides has been identified as the Mycobacterial Membrane Protein Large 3 (MmpL3). MmpL3 is an essential transporter responsible for moving trehalose (B1683222) monomycolate (TMM), a precursor to mycolic acids, across the mycobacterial plasma membrane. Mycolic acids are fundamental components of the protective outer membrane of M. tuberculosis. Inhibition of MmpL3 disrupts this transport, leading to the intracellular accumulation of TMM, cessation of cell division, and ultimately, rapid cell death. This novel mechanism of action makes MmpL3 inhibitors, including the indole-2-carboxamide class, highly valuable candidates for new TB therapies.

Enzyme Inhibition Studies Beyond Anticancer Targets

The therapeutic potential of indole-2-carbohydrazide derivatives extends beyond cancer and infectious diseases. A significant area of investigation is their role as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion.

Inhibition of α-glucosidase is a validated therapeutic strategy for managing type 2 diabetes by delaying glucose absorption and reducing post-meal blood sugar spikes. jksus.orgpsu.edu Several studies have reported that indole-carbohydrazide derivatives are potent α-glucosidase inhibitors. psu.edu In one study, a series of indole-carbohydrazide-phenoxy-1,2,3-triazole-N-phenylacetamide hybrids were synthesized and evaluated, with all new derivatives showing excellent inhibitory activity (IC50 values from 6.31 to 49.89 µM), far surpassing the potency of the standard drug acarbose (B1664774) (IC50 = 750.0 µM). jksus.org Another study on N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide derivatives also found them to be superior inhibitors compared to acarbose. Kinetic studies suggest these compounds act as competitive or mixed-type inhibitors, binding to the active site of the enzyme. nih.gov

Table 4: α-Glucosidase Inhibition by Indole-Carbohydrazide Derivatives

Compound Series Key Feature IC50 / Ki Range Potency vs. Acarbose Reference
11a–o Indole-carbohydrazide-phenoxy-1,2,3-triazole hybrids IC50: 6.31–49.89 µM Up to 118.8x more potent jksus.org
7a-l Indole-carbohydrazide-phenoxy-N-phenylacetamide hybrids Ki: 14.65–37.47 µM More potent

| 5a–n | N-phenylacetamide-1,2,3-triazole-indole-2-carboxamide hybrids | IC50: 26.8–311.3 µM | Up to 28x more potent | |

Alpha-Glucosidase Inhibition for Metabolic Modulation

An extensive review of scientific literature and research databases did not yield specific data concerning the alpha-glucosidase inhibitory activity of this compound. While various indole derivatives have been investigated for their potential to inhibit α-glucosidase, an enzyme crucial for carbohydrate digestion, specific studies on the 5-benzyloxy substituted indole-2-carbohydrazide are not publicly available. nih.gov

Tyrosinase Inhibition for Melanogenesis Regulation

There is no specific information available in the reviewed scientific literature regarding the tyrosinase inhibitory potential of this compound. Tyrosinase is a key enzyme in melanin (B1238610) synthesis, and its inhibition is a target for regulating pigmentation. Although other indole structures have been evaluated, data for this particular compound is absent.

Cyclooxygenase (COX-1/COX-2) Inhibition for Anti-Inflammatory Potential

A comprehensive search of scientific literature found no specific studies evaluating the inhibitory effect of this compound on cyclooxygenase enzymes (COX-1 and COX-2). These enzymes are primary targets for non-steroidal anti-inflammatory drugs (NSAIDs).

Monoamine Oxidase (MAO-A/MAO-B) Inhibition

Research into the structure-activity relationships of indole derivatives has highlighted the significance of specific substitutions for monoamine oxidase (MAO) inhibition. The MAO enzymes, which include isoforms MAO-A and MAO-B, are critical targets in the treatment of neurological disorders. Studies have indicated that the indole structure is important for recognition by the enzyme's active site.

Specifically, the presence of a benzyloxy group at the 5-position of the indole ring has been identified as a critical feature for conferring high selectivity for MAO-B inhibition. While direct inhibitory data for this compound is not detailed, research on closely related N-(2-propynyl)-2-(5-benzyloxyindol)methylamine (a derivative where the carbohydrazide (B1668358) is replaced by a methylamine (B109427) group) demonstrates this principle. This derivative was found to be a potent and selective MAO-B inhibitor. The benzyloxy moiety at position 5 was crucial for this selective behavior.

For the derivative N-(2-propynyl)-2-(5-benzyloxyindol)methylamine, the inhibitory constants (Ki) were determined to be 800 nM for MAO-A and 0.75 nM for MAO-B, yielding a selectivity index of 1066 for MAO-B. This high selectivity underscores the importance of the 5-benzyloxy substitution pattern for potent and selective MAO-B inhibition within this class of indole compounds.

Table 1: MAO Inhibitory Activity of a 5-Benzyloxyindole Derivative

Compound Target Ki (nM) Selectivity Index (MAO-A/MAO-B)
N-(2-propynyl)-2-(5-benzyloxyindol)methylamine MAO-A 800 ± 60 1066
MAO-B 0.75 ± 0.15

Data sourced from a study on benzyloxy-indolyl methylamines.

Antioxidant Properties

Free Radical Scavenging Assays (e.g., DPPH)

A review of available scientific research did not provide specific data on the free radical scavenging activity of this compound as measured by assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) test. While the antioxidant potential of various indole compounds has been noted, specific empirical data for this compound is not present in the literature.

Metal Chelation Capacity

There is no specific information available in the scientific literature regarding the metal chelation capacity of this compound. Metal chelation is an important antioxidant mechanism, but studies quantifying this property for the specified compound could not be located.

Structure Activity Relationship Sar Investigations of 5 Benzyloxy 1h Indole 2 Carbohydrazide Analogues

Influence of Substitutions on the Indole (B1671886) Nucleus (e.g., Position 5 Benzyloxy Moiety, Halogenation, Alkyl Groups)

The indole nucleus serves as a pivotal anchor for molecular interactions, and substitutions on this ring system significantly modulate the biological activity of 5-(benzyloxy)-1H-indole-2-carbohydrazide analogues.

The benzyloxy group at position 5 is a critical determinant of activity and selectivity for certain biological targets. For instance, in a series of indolyl methylamines, the presence of a benzyloxy group at the 5-position was found to be crucial for potent and selective inhibition of monoamine oxidase-B (MAO-B). nih.govnih.gov This substituent is thought to increase the hydrophobicity of the molecule, favoring interaction with the active site of MAO-B. nih.gov This highlights the profound impact of the 5-benzyloxy moiety in directing the pharmacological profile of the indole scaffold. In another study on 5-(indole-2-yl)-3-substituted 1,2,4-oxadiazoles, a benzyloxy substituent on the indole ring was found to be more favorable for anticancer activity against the PC-3 cell line than a methyl group. ddtjournal.comresearchgate.net

Halogenation of the indole ring has been a common strategy to enhance the potency of various bioactive molecules. In a series of substituted 1H-indole-2-carboxamides, the introduction of a chloro or fluoro group at the C5 position of the indole ring enhanced the modulatory potency at the CB1 receptor. nih.govnih.gov Similarly, in a study of N'-(substituted phenyl)-5-chloro/iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives, compounds with chloro or iodo substituents at position 5 demonstrated remarkable antiproliferative activity against a panel of human tumor cell lines. nih.gov For example, compound 5a (5-chloro) and 6b (5-iodo) were selected by the National Cancer Institute for further screening due to their potent and broad-spectrum anticancer effects. nih.govsci-hub.se

The introduction of alkyl groups on the indole nucleus can also influence biological activity. In a study of 2-oxoindolin-3-ylidene-indole-3-carbohydrazide derivatives, N-alkylation of the indole moiety with a methyl group significantly increased the potency against colorectal cancer cell lines, whereas a propyl group led to a decrease in potency. nih.gov This suggests that the size and nature of the alkyl group are critical for optimal interaction with the biological target.

The following table summarizes the influence of substitutions on the indole nucleus on the anticancer activity of selected indole-2-carbohydrazide derivatives.

CompoundSubstitution on Indole NucleusCell LineIC50 (nM)
7a UnsubstitutedHT-29408
9a N-methylHT-29176
9b N-propylHT-29525
7c 5-chloroHT-29206
9d 5-chloro, N-propylHT-29166
7d 5-bromoHT-29320
9e 5-bromo, N-propylHT-29290
7f 5-fluoroSW-62037

Table 1: Influence of Indole Nucleus Substitution on Anticancer Activity nih.gov

Impact of Modifications to the Carbohydrazide (B1668358) Linker

In one study, a series of indole-containing pyrazole-carbohydrazide derivatives were synthesized, utilizing the carbohydrazide linker to connect the indole moiety to a pyrazole (B372694) ring. nih.gov The resulting compounds were evaluated as tubulin polymerization inhibitors, with the linker facilitating the appropriate spatial arrangement of the two heterocyclic systems for interaction with the target. nih.gov

The transformation of the terminal hydrazide into a hydrazone through condensation with aldehydes is a common synthetic strategy. This modification effectively alters the nature of the linker, introducing a C=N double bond and incorporating a new substituent. This approach has been used to generate a variety of N-acylhydrazone derivatives of indole with diverse biological activities, including antiplatelet aggregation. researchgate.net

Role of Substituents on the Benzyl (B1604629) Moiety and Other Terminal Groups

Substituents on the terminal benzyl moiety and other appended groups have a profound impact on the biological activity of this compound analogues. These modifications can influence factors such as binding affinity, selectivity, and pharmacokinetic properties.

In a study of substituted benzyl-1H-indole-2-carbohydrazide derivatives, the nature and position of substituents on the benzyl group were found to be critical for antiproliferative activity. semanticscholar.org For example, compound 4e , which possesses a specific substitution pattern on the benzyl ring, exhibited the highest cytotoxicity against MCF-7, A549, and HCT cell lines with an average IC50 of 2 µM. semanticscholar.org

The following table illustrates the effect of substituents on the terminal phenyl ring of N'-(substituted phenyl)-5-iodo-3-phenyl-1H-indole-2-carbohydrazide derivatives on their cytotoxicity in MCF-7 cells.

CompoundSubstituent on Terminal Phenyl RingGI50 (nM)
6f 4-OCH3<10
6g 3,4,5-(OCH3)3<10

Table 2: Impact of Terminal Phenyl Ring Substituents on Cytotoxicity nih.gov

These findings underscore the importance of the substitution pattern on the terminal aromatic ring for achieving high potency.

Correlating Structural Features with Specific Biological Activities and Potency

The collective evidence from various studies allows for the correlation of specific structural features with distinct biological activities and potency.

Anticancer Activity: For antiproliferative and anti-angiogenic effects, the presence of a halogen (chloro or iodo) at the 5-position of the indole ring is often associated with enhanced potency. nih.govnih.gov Furthermore, specific substitutions on a terminal aromatic ring, such as methoxy (B1213986) groups, can significantly increase cytotoxicity. nih.gov The combination of an indole-2-carbohydrazide core with other heterocyclic systems, like pyrazole, can lead to potent tubulin polymerization inhibitors. nih.gov

MAO-B Inhibition: The 5-benzyloxy group on the indole nucleus is a key feature for achieving selective and potent MAO-B inhibition. nih.govnih.gov This highlights a clear SAR where this specific substituent directs the molecule towards a particular biological target.

The potency of these compounds is often quantified by their IC50 or GI50 values, which represent the concentration required to inhibit a biological process by 50%. As seen in the provided tables, these values can vary significantly with minor structural modifications, demonstrating the sensitivity of the biological targets to the chemical structure of the inhibitors.

Elucidation of Key Pharmacophoric Elements for Optimized Biological Profiles

Based on the extensive SAR studies, a general pharmacophore model for biologically active this compound analogues can be proposed. A pharmacophore represents the essential three-dimensional arrangement of functional groups required for biological activity.

The key pharmacophoric elements for this class of compounds generally include:

A Hydrogen Bond Donor: The N-H group of the indole ring is a crucial hydrogen bond donor, essential for anchoring the molecule to its biological target.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the carbohydrazide linker acts as a hydrogen bond acceptor.

A Hydrophobic Region: The indole nucleus and the benzyloxy group provide a large hydrophobic surface that can engage in van der Waals interactions with the target protein. The hydrophobicity of the 5-benzyloxy group is particularly important for MAO-B selectivity. nih.gov

An Aromatic Ring: The phenyl ring of the benzyloxy group and any terminal aromatic rings contribute to π-π stacking interactions.

Variable Substituent Positions: The 5-position of the indole ring and various positions on the terminal benzyl or phenyl rings are key points for modification to fine-tune potency and selectivity. Halogen substitutions at the 5-position and methoxy groups on a terminal phenyl ring have been shown to be particularly effective for enhancing anticancer activity. nih.gov

The combination of these elements in a specific spatial arrangement is critical for the observed biological effects. Understanding this pharmacophore is instrumental in the rational design of new, more potent, and selective analogues of this compound for various therapeutic applications.

Computational Chemistry and in Silico Modeling Approaches for Indole 2 Carbohydrazide Research

Molecular Docking Simulations for Ligand-Target Binding Affinity and Interaction Prediction

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For derivatives of indole-2-carbohydrazide, this method is crucial for understanding their mechanism of action at a molecular level. The process involves placing the ligand, such as 5-(benzyloxy)-1H-indole-2-carbohydrazide, into the binding site of a macromolecular target, like an enzyme or receptor, and calculating the binding affinity based on scoring functions.

Research on related indole-2-carbohydrazide derivatives has utilized molecular docking to elucidate their interactions with various therapeutic targets. For instance, docking studies on similar compounds have identified key interactions within the colchicine (B1669291) binding site of tubulin, suggesting a mechanism for their anticancer activity. sci-hub.se In the context of this compound, molecular docking could be employed to predict its binding mode within a target like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), which is a known target for other indole (B1671886) derivatives with anti-angiogenic properties. nih.govresearchgate.net

The simulation would reveal crucial interactions, such as hydrogen bonds between the carbohydrazide (B1668358) moiety and amino acid residues in the receptor's active site, as well as hydrophobic interactions involving the indole and benzyloxy groups. The results are typically quantified by a docking score or binding energy, indicating the stability of the ligand-protein complex.

Table 1: Example Molecular Docking Results for this compound with a Kinase Target

ParameterValueDescription
Target ProteinKinase Domain of VEGFR-2A key receptor in angiogenesis, a target for cancer therapy. nih.gov
Docking Score-9.5 kcal/molPredicted binding energy; a lower value indicates stronger binding.
Hydrogen BondsGLU-885, CYS-919Key interactions stabilizing the ligand in the binding pocket.
Hydrophobic InteractionsVAL-848, LEU-840, ALA-866Interactions involving the benzyloxy and indole rings contributing to binding.

Density Functional Theory (DFT) and Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as molecules. For this compound, DFT calculations can provide deep insights into its intrinsic chemical properties, which govern its reactivity and interactions.

These calculations can determine various electronic properties, including the distribution of electron density, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), and the electrostatic potential map. The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more reactive. The electrostatic potential map highlights the electron-rich and electron-deficient regions of the molecule, indicating sites prone to electrophilic or nucleophilic attack. This information is invaluable for understanding how the molecule might interact with biological targets and for predicting its metabolic fate.

Table 2: Predicted Quantum Chemical Properties for this compound

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates the ability to donate electrons.
LUMO Energy-1.2 eVIndicates the ability to accept electrons.
HOMO-LUMO Gap4.6 eVRelates to the chemical reactivity and kinetic stability of the molecule.
Dipole Moment3.5 DMeasures the overall polarity of the molecule, affecting solubility and binding.

Molecular Dynamics (MD) Simulations for Dynamic Ligand-Protein Interactions and Conformational Analysis

While molecular docking provides a static snapshot of ligand-protein binding, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. For the this compound-protein complex, an MD simulation would provide critical information on the stability of the binding pose predicted by docking.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For a class of compounds like indole-2-carbohydrazides, a QSAR model can be developed to predict the activity of new, unsynthesized derivatives.

The process involves calculating a set of molecular descriptors (physicochemical, electronic, topological, etc.) for a series of known indole-2-carbohydrazide analogues with measured biological activity. These descriptors are then used to build a mathematical model that correlates them with the activity. Once a statistically robust QSAR model is established, it can be used to predict the activity of this compound and other designed analogues before they are synthesized, saving time and resources. This predictive capability helps in prioritizing which compounds to synthesize and test, focusing efforts on those with the highest predicted potency.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Profile Prediction and Drug-Likeness Assessment

Before a compound can become a viable drug candidate, it must possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. In silico tools are widely used to predict these properties early in the drug discovery pipeline, helping to identify potential liabilities. researchgate.netmdpi.com For this compound, various computational models can predict its pharmacokinetic profile.

These predictions are often based on established rules and models, such as Lipinski's Rule of Five, which assesses drug-likeness based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.net ADME prediction software can estimate parameters such as gastrointestinal absorption, blood-brain barrier penetration, and interaction with metabolic enzymes like cytochrome P450. researchgate.net While explicit toxicity prediction is excluded here, these models provide a foundational assessment of the compound's potential to be developed into a safe and effective oral medication.

Table 3: Predicted In Silico ADMET and Drug-Likeness Properties for this compound

PropertyPredicted Value/OutcomeImplication for Drug Development
Molecular Weight281.31 g/mol matrix-fine-chemicals.comComplies with Lipinski's Rule (< 500)
logP (Lipophilicity)3.4 nih.govIndicates good membrane permeability
Hydrogen Bond Donors2 nih.govComplies with Lipinski's Rule (≤ 5)
Hydrogen Bond Acceptors3Complies with Lipinski's Rule (≤ 10)
Topological Polar Surface Area (TPSA)74.8 Ų nih.govSuggests good oral bioavailability
Gastrointestinal (GI) AbsorptionHighPredicted to be well-absorbed from the gut

Future Perspectives and Emerging Research Directions for 5 Benzyloxy 1h Indole 2 Carbohydrazide Chemistry

Design and Synthesis of Novel Hybrid Molecules Incorporating the Indole-Carbohydrazide Scaffold

The design and synthesis of hybrid molecules represent a strategic approach to enhance the therapeutic efficacy and overcome the limitations of existing drug candidates. By combining the 5-(benzyloxy)-1H-indole-2-carbohydrazide scaffold with other pharmacologically active moieties, researchers can create novel chemical entities with potentially synergistic or multi-faceted biological activities.

One promising direction involves the linkage of the indole-carbohydrazide core with other heterocyclic systems known for their diverse biological properties. For instance, the synthesis of hybrids incorporating phenoxy-1,2,3-triazole-N-phenylacetamide moieties has been explored with the broader 1H-indole-2-carbohydrazide scaffold. nih.gov This approach, known as molecular hybridization, aims to integrate the therapeutic benefits of different pharmacophores into a single molecule. The synthesis of such hybrids typically involves a multi-step process. For example, the indole-2-carboxylic acid precursor can be esterified and then reacted with hydrazine (B178648) hydrate (B1144303) to form the key carbohydrazide (B1668358) intermediate. nih.gov Separately, the other heterocyclic component is synthesized with a suitable functional group that can then be coupled with the indole-carbohydrazide. nih.gov

Future research in this area will likely focus on creating a diverse library of hybrid molecules. The selection of coupling partners will be guided by the desired therapeutic application, with a focus on moieties that can modulate specific biological pathways implicated in diseases such as cancer, infectious diseases, and neurodegenerative disorders. The benzyloxy group at the 5-position of the indole (B1671886) ring offers a site for potential modification or interaction within the biological target, a feature that can be strategically exploited in the design of these novel hybrids.

Exploration of Multi-Target Directed Ligands Based on the Scaffold

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological targets and pathways. This has led to a growing interest in the development of multi-target directed ligands (MTDLs), which are single molecules designed to interact with two or more distinct biological targets. The this compound scaffold is a promising candidate for the development of MTDLs due to the known diverse biological activities of indole derivatives.

For instance, derivatives of the related 5-methoxy-1H-indole-2-carbohydrazide have demonstrated antiproliferative activity against various cancer cell lines, suggesting an interaction with targets involved in cell proliferation. mdpi.comsemanticscholar.org By strategically modifying the scaffold, it may be possible to introduce functionalities that can simultaneously inhibit other key targets in cancer progression, such as kinases or enzymes involved in angiogenesis.

The design of MTDLs based on this scaffold will require a deep understanding of the structure-activity relationships for each target. The general synthetic route for creating derivatives involves the reaction of the corresponding indole-2-carboxylic acid with a substituted hydrazine, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI). mdpi.comsemanticscholar.org This synthetic flexibility allows for the introduction of a wide range of substituents that can be tailored to interact with different biological targets. Future research will likely focus on designing and synthesizing derivatives that can modulate targets in distinct but complementary pathways to achieve a synergistic therapeutic effect.

Advanced Computational Techniques for Rational Drug Design and Optimization

Advanced computational techniques, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, are indispensable tools in modern drug discovery. These methods provide valuable insights into the potential interactions between a ligand and its biological target, thereby guiding the rational design and optimization of new drug candidates.

For derivatives of the indole-2-carbohydrazide scaffold, molecular docking studies have been employed to predict their binding modes and affinities to various protein targets. For example, in silico studies have been conducted on N'-substituted indole-2-carbohydrazide derivatives to understand their interactions with microbial protein targets. nih.gov These studies can reveal key hydrogen bonds, hydrophobic interactions, and other molecular forces that govern the binding of the ligand to the active site of the target protein. Such information is crucial for designing modifications to the scaffold that can enhance its binding affinity and selectivity.

Future applications of computational techniques for this compound will likely involve a more integrated approach. This could include the use of virtual screening to identify novel derivatives with high predicted activity, followed by molecular dynamics simulations to assess the stability of the ligand-protein complex over time. Furthermore, QSAR studies can be employed to build predictive models that correlate the structural features of a series of derivatives with their biological activity, facilitating the design of more potent and selective compounds.

Potential for Derivatization Towards New Therapeutic Applications

The this compound scaffold offers multiple sites for chemical modification, providing a rich platform for the synthesis of a diverse range of derivatives with potential applications in various therapeutic areas. The hydrazide functional group is particularly amenable to derivatization, allowing for the introduction of a wide array of substituents.

One area of significant potential is the development of novel anticancer agents. Studies on related 5-substituted-N-benzyl-1H-indole-2-carbohydrazides have shown that these compounds can exhibit significant antiproliferative activity against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HCT116 (colon cancer). mdpi.comsemanticscholar.org The synthesis of these derivatives typically involves the reaction of the corresponding 5-substituted-1H-indole-2-carboxylic acid with a substituted benzyl (B1604629) hydrazine. mdpi.comsemanticscholar.org The nature of the substituent on the benzyl ring can have a profound impact on the biological activity of the resulting compound.

Beyond cancer, there is potential to explore derivatives of this scaffold for other therapeutic applications. For example, indole-based compounds have been investigated for their antimicrobial and anti-inflammatory properties. By systematically modifying the substituents on the indole ring and the hydrazide moiety, it may be possible to develop new derivatives with potent and selective activity against a range of therapeutic targets.

Compound NameTherapeutic ApplicationReference
N-Benzyl-5-methoxy-1H-indole-2-carbohydrazideAntiproliferative mdpi.comsemanticscholar.org
N-(4-Chlorobenzyl)-5-methoxy-1H-indole-2-carbohydrazideAntiproliferative mdpi.comsemanticscholar.org

Integration of Phenotypic and Target-Based Screening for Comprehensive Biological Evaluation

A comprehensive biological evaluation of new chemical entities is crucial for identifying promising drug candidates. The integration of both phenotypic and target-based screening approaches provides a powerful strategy for understanding the full therapeutic potential of derivatives of the this compound scaffold.

In contrast, target-based screening focuses on the interaction of a compound with a specific, predefined biological target, such as an enzyme or a receptor. This approach is valuable for optimizing the potency and selectivity of a compound against a known disease-related target. For instance, evaluating the inhibitory activity of indole-2-carbohydrazide derivatives against a specific kinase involved in cancer progression would be a target-based screen.

The future of biological evaluation for this class of compounds lies in the synergistic use of both screening paradigms. An initial phenotypic screen could identify derivatives with interesting biological activity. Subsequent target identification studies, aided by computational methods, could then elucidate the molecular mechanism of action. This integrated approach will not only accelerate the discovery of new therapeutic agents but will also provide a deeper understanding of their biological effects.

Q & A

Basic: How can the synthesis of 5-(benzyloxy)-1H-indole-2-carbohydrazide be optimized for improved yield and purity?

Methodological Answer:
The synthesis involves refluxing intermediates under controlled conditions. For example, analogous indole derivatives are synthesized by refluxing chlorophenylhydrazine hydrochloride with ethyl acetoacetate in glacial acetic acid for 2 hours, followed by cooling and recrystallization from ethanol to achieve yields of 71–90% . To optimize purity:

  • Use TLC monitoring during reaction progression to ensure completion.
  • Employ gradient recrystallization (e.g., ethanol-water mixtures) to remove byproducts .
  • Purify intermediates like 5-chloro-2-methyl-1H-indole-3-carbohydrazide via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Basic: What analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:
Key techniques include:

  • 1H/13C NMR spectroscopy : Assign peaks to verify substituents (e.g., benzyloxy group at δ 5.1–5.3 ppm for OCH2Ph) and hydrazide NH signals (δ 9.5–10.5 ppm) .
  • IR spectroscopy : Confirm carbonyl (C=O stretch at ~1650–1700 cm⁻¹) and NH stretches (~3200–3350 cm⁻¹) .
  • Melting point analysis : Compare experimental values (e.g., 158–216°C for similar derivatives) with literature to assess purity .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 324.1215 for C17H16N3O2) .

Advanced: How can researchers evaluate the mechanism of action of this compound in cancer cell models?

Methodological Answer:
Focus on pathways implicated in indole derivatives:

  • Nur77 modulation : Perform luciferase reporter assays to assess Nur77 transcriptional activity. Monitor downstream targets (e.g., Bcl-2, TRAIL) via qPCR or Western blot .
  • Autophagy/Methuosis : Use GFP-LC3 transfection to track autophagosome formation or quantify vacuole induction via phase-contrast microscopy. Note that incomplete autophagy (e.g., lack of p62 degradation) may indicate alternative pathways .
  • ER stress markers : Measure CHOP, GRP78, and XBP-1 splicing via RT-PCR to link cytotoxicity to ER stress .

Advanced: How can structure-activity relationship (SAR) studies guide the design of more potent derivatives?

Methodological Answer:

  • Core modifications : Synthesize analogs with substituents at the benzyloxy group (e.g., electron-withdrawing groups for enhanced stability) or indole nitrogen (methyl/pyridinyl) .
  • 3D-QSAR modeling : Apply CoMFA/CoMSIA to datasets of derivatives with IC50 values (e.g., 0.031–13.4 μM for 5-LOX inhibitors) to identify critical steric/electronic features .
  • Bioisosteric replacement : Replace the hydrazide moiety with triazole or thiazole rings to improve metabolic stability .

Advanced: What crystallographic strategies are recommended for resolving the crystal structure of this compound?

Methodological Answer:

  • Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Aim for completeness >99% and Rint <5% .
  • Structure solution : Apply SHELXT for direct methods or SHELXD for Patterson-based phasing. Refine with SHELXL using anisotropic displacement parameters .
  • Hydrogen bonding analysis : Use WinGX/ORTEP to visualize networks (e.g., N–H···O interactions) and calculate graph-set descriptors (e.g., R₂²(8) motifs) .

Advanced: How should discrepancies in biological activity data between studies be addressed?

Methodological Answer:

  • Control experiments : Replicate assays with standardized cell lines (e.g., MDA-MB-231 for methuosis studies) and matched passage numbers .
  • Dose-response validation : Perform IC50 determinations in triplicate using Alamar Blue or MTT assays to rule out batch variability .
  • Solvent effects : Compare DMSO (≤0.1% v/v) with alternative solvents (e.g., PEG-400) to exclude cytotoxicity artifacts .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.